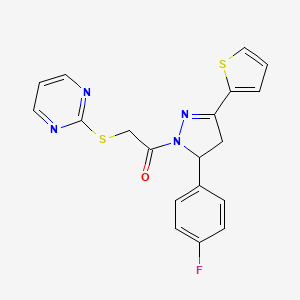
1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a useful research compound. Its molecular formula is C19H15FN4OS2 and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound, focusing on its therapeutic potential and mechanisms of action.
Synthesis
The synthesis of pyrazole derivatives, including the target compound, typically involves multi-step reactions that may include cyclization and substitution reactions. For instance, various studies have reported methods for synthesizing substituted pyrazoles that exhibit significant biological activity. The introduction of thiophene and pyrimidine moieties into the pyrazole framework enhances the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate notable antimicrobial properties. For example, derivatives of pyrazole and thiophene have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. A comprehensive review noted that certain pyrazole compounds exhibited significant inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. The selectivity for COX-2 over COX-1 is particularly desirable to reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Activity
In vivo studies have demonstrated that similar pyrazole derivatives possess analgesic properties. For instance, compounds were tested using hot plate and acetic acid-induced writhing assays in mice, showing a marked increase in pain threshold compared to controls . The analgesic effects were attributed to central nervous system interaction.
Cytotoxicity
Cytotoxic evaluations have revealed that certain derivatives exhibit significant cytotoxic effects against cancer cell lines. The mechanism often involves induction of apoptosis in cancer cells, as evidenced by assays detecting early and late apoptotic markers .
Study 1: Anti-inflammatory Activity
A study conducted by Abdellatif et al. synthesized a series of substituted pyrazoles and evaluated their anti-inflammatory activity using carrageenan-induced paw edema models. The most potent compound showed an effective dose (ED) comparable to standard anti-inflammatory medications .
Study 2: Analgesic Profile
In another study assessing analgesic activity, several pyrazole derivatives were subjected to behavioral tests in mice. The results indicated significant analgesic effects with improved latency times in hot plate tests, suggesting central analgesic mechanisms .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS2/c20-14-6-4-13(5-7-14)16-11-15(17-3-1-10-26-17)23-24(16)18(25)12-27-19-21-8-2-9-22-19/h1-10,16H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPCBIQNSMHIJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC=CC=N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













